5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile
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Overview
Description
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its fused imidazole and oxazine rings, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides. Subsequent treatment with acetic anhydride yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can form oxazinium bromides through condensation with phenacyl bromides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromides, acetic anhydride, and various solvents like dioxane. Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-c][1,4]oxazinium bromides, which can be further modified to yield derivatives with different functional groups .
Scientific Research Applications
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a beta-lactamase inhibitor, it binds irreversibly to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics . This interaction is facilitated by the compound’s fused ring system, which allows it to fit snugly into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]-imidazo[2,1-b]thiazole: This compound shares a similar imidazole ring but is fused with a thiazole ring instead of an oxazine ring.
Imidazo[2,1-b]thiazole carboxamide: Another related compound with a thiazole ring, known for its antimycobacterial activity.
Uniqueness
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile is unique due to its oxazine ring, which imparts different chemical reactivity and biological activity compared to its thiazole-containing counterparts. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
CAS No. |
1286755-27-8 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-2,5H2 |
InChI Key |
YDRWDYDRIYJNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)C#N |
Origin of Product |
United States |
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